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3'-Amino-3'-deoxyuridine - 70580-90-4

3'-Amino-3'-deoxyuridine

Catalog Number: EVT-3416057
CAS Number: 70580-90-4
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Amino-3'-deoxyuridine is a modified nucleoside that plays a significant role in biochemical research and therapeutic applications. It is characterized by the presence of an amino group at the 3' position of the deoxyribose sugar, which distinguishes it from its parent compound, uridine. This modification enhances its utility in various biochemical processes, particularly in nucleic acid synthesis and as a substrate in enzymatic reactions.

Source

This compound can be derived from uridine through specific chemical modifications. Various synthetic pathways have been developed to produce 3'-amino-3'-deoxyuridine efficiently, utilizing different reagents and conditions to achieve the desired structure.

Classification

3'-Amino-3'-deoxyuridine is classified as an aminonucleoside. Aminonucleosides are nucleoside analogs that contain an amino group, which can influence their biochemical properties and interactions with enzymes and nucleic acids.

Synthesis Analysis

Methods

The synthesis of 3'-amino-3'-deoxyuridine can be accomplished through several methods:

  • Condensation Reactions: One effective method involves the condensation of trimethylsilylated uracil with a peracylated 3-azido-3-deoxyribose derivative. The azido group can subsequently be reduced to an amino group, yielding the target nucleoside .
  • Phosphorylation: The synthesized nucleoside can be phosphorylated to produce its 5'-phosphate derivative, which is crucial for its biological activity .
  • Solid-phase Synthesis: Modern techniques often employ solid-phase synthesis methods, where protected nucleosides are attached to a resin and sequentially reacted to build oligonucleotides that include 3'-amino-3'-deoxyuridine .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3'-amino-3'-deoxyuridine consists of a uracil base attached to a deoxyribose sugar with an amino group at the 3' position. Its structural formula can be represented as follows:

C9H12N2O5\text{C}_{9}\text{H}_{12}\text{N}_{2}\text{O}_{5}

Data

Key structural data include:

  • Molecular Weight: Approximately 228.21 g/mol
  • Melting Point: Typically around 150°C (decomposes)
Chemical Reactions Analysis

Reactions

3'-Amino-3'-deoxyuridine participates in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of the amino group. Notable reactions include:

  • Formation of Dinucleoside Phosphoramidates: This compound reacts with nucleoside 5'-phosphorimidazolides in aqueous solution, leading to the formation of dinucleoside phosphoramidates. These reactions are significantly faster than those involving uridine .
  • Template-directed Synthesis: The compound's enhanced nucleophilicity allows it to participate effectively in template-directed syntheses, enabling the formation of longer oligomers when used with activated derivatives .

Technical Details

The reaction kinetics and mechanisms have been studied extensively, revealing that modifications at specific positions on the imidazole ring can optimize reaction rates and product yields.

Mechanism of Action

Process

The mechanism by which 3'-amino-3'-deoxyuridine exerts its effects primarily involves its incorporation into nucleic acids during replication or transcription processes. The amino group enhances its interaction with other nucleotides and enzymes involved in these processes.

Data

Studies indicate that this compound can enhance the rates of certain biochemical reactions by improving substrate binding or stabilizing transition states during catalysis . Its ability to form stable complexes with enzymes makes it a valuable tool in molecular biology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity typical of aminonucleosides, participating readily in phosphorylation and other modifications.

Relevant data includes:

  • pKa values indicating acidity/basicity characteristics.
  • Spectroscopic data (NMR, UV-visible) confirming structural integrity.
Applications

Scientific Uses

3'-Amino-3'-deoxyuridine has numerous applications in scientific research:

  1. Nucleic Acid Synthesis: Used as a building block for synthesizing oligonucleotides, particularly in studies involving RNA polymerization.
  2. Biochemical Assays: Serves as a substrate for various enzymatic assays due to its modified structure.
  3. Therapeutic Research: Investigated for potential applications in antiviral therapies and cancer treatments due to its ability to interfere with nucleic acid metabolism.
Synthesis and Mechanistic Pathways of 3'-Amino-3'-deoxyuridine Derivatives

Template-Directed Oligomerization Strategies

Template-directed oligomerization represents a cornerstone methodology for synthesizing sequence-defined 3'-amino-3'-deoxyuridine (3'-NH₂-dU) polymers. This approach exploits complementary base pairing to align monomers on polynucleotide templates, facilitating regioselective phosphoramidate bond formation. Research demonstrates that poly(C) templates significantly enhance the efficiency and regiospecificity of 3'-NH₂-dG polymerization compared to non-templated reactions. When activated 3'-amino-3'-deoxyguanosine monomers (3'-NH₂-dG-Imp) are organized along poly(C), they form predominantly 3'–5' phosphoramidate linkages with chain lengths exceeding 20 units—a critical advancement for prebiotic nucleic acid replication models [1] [4].

A pivotal innovation involves 2-methylimidazole activation, which mitigates the inherent regiospecificity challenges observed with unmodified imidazolides. The methyl group sterically biases the monomer toward productive template alignment, suppressing non-canonical bond formation. This strategy elevates oligomer yields from negligible levels to >70% under optimized conditions (100 mM Mg²⁺, pH 7.5, 4°C), establishing a robust platform for enzyme-free nucleic acid synthesis [1] [2].

Table 1: Oligomerization Efficiency on Poly(C) Templates

Activated MonomerTemplateMax Chain LengthYield (%)Dominant Linkage
3'-NH₂-dG-ImPoly(C)<5<10Mixed
3'-NH₂-dG-2-MeImPoly(C)>2070–853'–5' Phosphoramidate
dG-2-MeImPoly(C)10–1530–403'–5' Phosphate

Nucleoside 5'-Phosphorimidazolide Condensation Reactions

The condensation kinetics of 3'-amino-3'-deoxyuridine with nucleoside 5'-phosphorimidazolides underpin its utility in non-enzymatic polymerization. The 3'-amine group exhibits markedly enhanced nucleophilicity compared to conventional 3'-hydroxyl groups, accelerating phosphoramidate bond formation by 10–100-fold. This reactivity divergence stems from the lower pKa of amines (pKa ~7.5–7.7) versus alcohols (pKa ~15–16), rendering the former significantly more reactive at neutral pH [2] [3].

Mechanistic studies reveal a two-step process:

  • Rapid Imidazolium Adduct Formation: The amine attacks the phosphorus center of 5'-phosphorimidazolides (e.g., guanosine-5'-phosphorimidazolide, G-Imp), displacing imidazole to form a high-energy phosphoramidate-imidazolium intermediate.
  • Template-Assisted Nucleophilic Displacement: The imidazolium leaving group is displaced by the 5'-phosphate of an adjacent monomer, forming a dinucleoside phosphoramidate. This step is rate-limiting in non-templated reactions but accelerated 100-fold on poly(C) due to spatial preorganization [1] [7].

The synthesis of activated monomers like 3'-amino-3'-deoxyuridine-5'-phosphoro-2-methylimidazolide (3'-NH₂-dU-2-MeImp) typically begins with 3'-azido-3'-deoxyuridine, followed by Staudinger reduction and phosphitylation. Yields exceed 80% when using tert-butyl hydroperoxide oxidation during phosphoramidite coupling [3] [7].

Role of Poly(C) and Poly(dC) Templates in Regiospecific Synthesis

Poly(C) and poly(dC) templates serve as structural scaffolds that enforce regiospecific polymerization of 3'-NH₂-dG derivatives. While both templates support oligomerization, poly(dC) templates exhibit marginally lower efficiency due to their flexible ribose conformation, which reduces duplex stability. Crucially, these templates enforce A-form helical geometry, positioning the 3'-amine of the primer in optimal alignment for nucleophilic attack on the incoming monomer's activated phosphate. This geometric constraint suppresses aberrant 2'–5' or 5'–5' linkages, directing >95% 3'–5' bond formation [1] [4].

The template’s impact extends beyond regiocontrol:

  • Rate Enhancement: Poly(C) accelerates monomer condensation by 50–100× versus unstructured templates.
  • Error Correction: Mismatched monomers exhibit faster dissociation rates from poly(C), enhancing fidelity.
  • Sequence Generality: While poly(C) optimizes dG polymerization, mixed-sequence templates (e.g., r(CA)) support 3'-NH₂-dU incorporation opposite dA, albeit at reduced rates [1] [2].

Table 2: Template-Directed Kinetics for 3'-Amino Monomer Incorporation

Template SequenceMonomerkobs (h⁻¹)Misincorporation Rate
Poly(C)3'-NH₂-dG-2-MeImp1.92<1% (vs. dA)
Poly(dC)3'-NH₂-dG-2-MeImp1.352–3% (vs. dA)
r(CA)3'-NH₂-dU-2-MeImp0.428–10% (vs. dG)

Comparative Kinetics of Amine vs. Hydroxyl Nucleophilic Reactivity

The kinetic superiority of 3'-amine nucleophiles over conventional hydroxyl groups is quantifiable through primer extension assays and decomposition studies. Under identical template-copying conditions (pH 7.5, 4°C), 3'-NH₂-ds²T-2-MeImp (3'-amino-2-thio-thymidine monomer) extends primers at 1.92 h⁻¹—5× faster than its hydroxyl counterpart (2'-deoxyuridine-2-MeImp, kobs ~0.4 h⁻¹) and 2–30× faster than ribonucleotides [2]. This enhancement arises from two factors:

  • Nucleophilicity: The amine’s lower pKa increases the fraction of deprotonated species at physiological pH, enhancing attack on phosphorus.
  • Base Pair Stability: Thio-modifications (e.g., 2-thiothymine) strengthen base-pairing via additional van der Waals contacts, stabilizing the transition state [2].

Monomer stability further differentiates amine and hydroxyl systems. Phosphorimidazolides of 3'-amino nucleosides undergo intramolecular cyclization between the 3'-amine and 5'-phosphate, with half-lives (t½) of 1.2–1.3 hours. Though shorter than ribonucleotide analogs (t½ >24 h), this decomposition is offset by their faster polymerization kinetics. Notably, 3'-amine monomers achieve near-quantitative primer extension within 1 hour, whereas ribonucleotides require days for comparable yields [2] [1].

Table 3: Kinetic Parameters of Nucleotide Monomers

Monomerkobs (h⁻¹)t½ (h)Relative Rate (vs. dU)
3'-NH₂-ds²T-2-MeImp1.921.35.0×
3'-NH₂-dT-2-MeImp0.421.21.1×
U-2-MeImp0.06>240.15×

Derivative Synthesis and Functionalization

The synthetic accessibility of 3'-amino-3'-deoxyuridine derivatives enables tailored functionality for diverse applications. A scalable route to 3'-amino-2-thio-thymidine (3'-NH₂-ds²T) begins with AZT (3'-azido-3'-deoxythymidine):

  • 5'-Tosylation: AZT reacts with tosyl chloride to afford 5'-O-tosyl-AZT.
  • Cyclonucleoside Formation: Base-induced intramolecular displacement yields 2,5'-anhydrothymidine.
  • Thiolation and Reduction: H₂S/tetramethylguanidine mediates thiol introduction, followed by azide reduction (59% yield over three steps) [2].

For phosphoramidate prodrug strategies, 5'-O-phosphorylation of 3'-amino-3'-deoxyuridine employs phosphorous oxychloride in trimethyl phosphate, achieving >80% yields. These derivatives serve as precursors for platinum(II) complexes like [(3'-AdThd)2PtCl2], which exhibit unique biological activity via amino acid transport inhibition—though therapeutic mechanisms remain distinct from nucleic acid polymerization [3] [5].

Table 4: Key 3'-Amino-3'-deoxyuridine Derivatives

DerivativeSynthetic RoutePrimary ApplicationReference
3'-NH₂-dU-5'-PPhosphorylation of 3'-NH₂-dUPolymerization studies [3]
3'-NH₂-ds²TAZT functionalizationEnhanced templated copying [2]
[(3'-AdThd)2PtCl2]Pt(II) complexationBiological transport modulation [5]
3'-NH₂-dU-2-MeImpImidazolide activationNonenzymatic RNA replication [1]

Properties

CAS Number

70580-90-4

Product Name

3'-Amino-3'-deoxyuridine

IUPAC Name

1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1

InChI Key

WOUCZTLSFFROTQ-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O

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